

spectroscopic data (NMR, MS) of N-Fmoc-4-Br-D-tryptophan

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Compound of Interest

Compound Name: *N-Fmoc-4-Br-D-tryptophan*

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A Technical Guide to the Spectroscopic and Synthetic Aspects of **N-Fmoc-4-Br-D-tryptophan**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic properties and synthesis of N-(9-Fluorenylmethoxycarbonyl)-4-bromo-D-tryptophan, a key building block in peptide synthesis and drug discovery. Due to the limited availability of experimental data, this guide presents predicted spectroscopic values based on analogous compounds and established principles, alongside a comprehensive experimental protocol for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N-Fmoc-4-Br-D-tryptophan**. These predictions are based on known spectral data for N-Fmoc-L-tryptophan and the expected influence of the bromine substituent on the indole ring.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: DMSO- d_6

Chemical Shift (ppm)	Multiplicity	Assignment
~11.1	s	Indole N-H
~7.90	d	Fmoc H4, H5
~7.75	d	Fmoc H1, H8
~7.65	d	H-7
~7.45	t	Fmoc H2, H7
~7.35	t	Fmoc H3, H6
~7.30	d	H-5
~7.20	s	H-2
~7.10	dd	H-6
~4.30	m	α -CH
~4.25	m	Fmoc CH ₂
~4.20	t	Fmoc CH
~3.20	m	β -CH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (ppm)	Assignment
~173.5	C=O (acid)
~156.0	C=O (Fmoc)
~143.8	Fmoc C4a, C4b
~140.7	Fmoc C8a, C9a
~137.0	C-7a
~127.8	Fmoc C2, C7
~127.2	Fmoc C3, C6
~125.5	C-3a
~125.3	Fmoc C1, C8
~124.0	C-2
~122.5	C-6
~120.8	C-5
~120.1	Fmoc C4, C5
~114.0	C-4 (C-Br)
~111.5	C-7
~109.5	C-3
~65.7	Fmoc CH ₂
~55.0	α-CH
~46.7	Fmoc CH
~27.5	β-CH ₂

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z (amu)	Assignment
505.06/507.06	[M+H] ⁺ (Isotopic pattern for Br)
459.05/461.05	[M-COOH+H] ⁺ (Decarboxylation)
283.00/285.00	[M-Fmoc+H] ⁺
223.00	[Fmoc-CH ₂] ⁺
179.00	[Fluorenyl] ⁺

Experimental Protocols

A general procedure for the synthesis of N-Fmoc protected amino acids is the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Synthesis of N-Fmoc-4-Br-D-tryptophan

Materials:

- 4-Bromo-D-tryptophan
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Sodium Bicarbonate (NaHCO₃)
- Acetone
- Water
- 1 M Hydrochloric Acid (HCl)
- Ethyl Acetate
- Brine

Procedure:

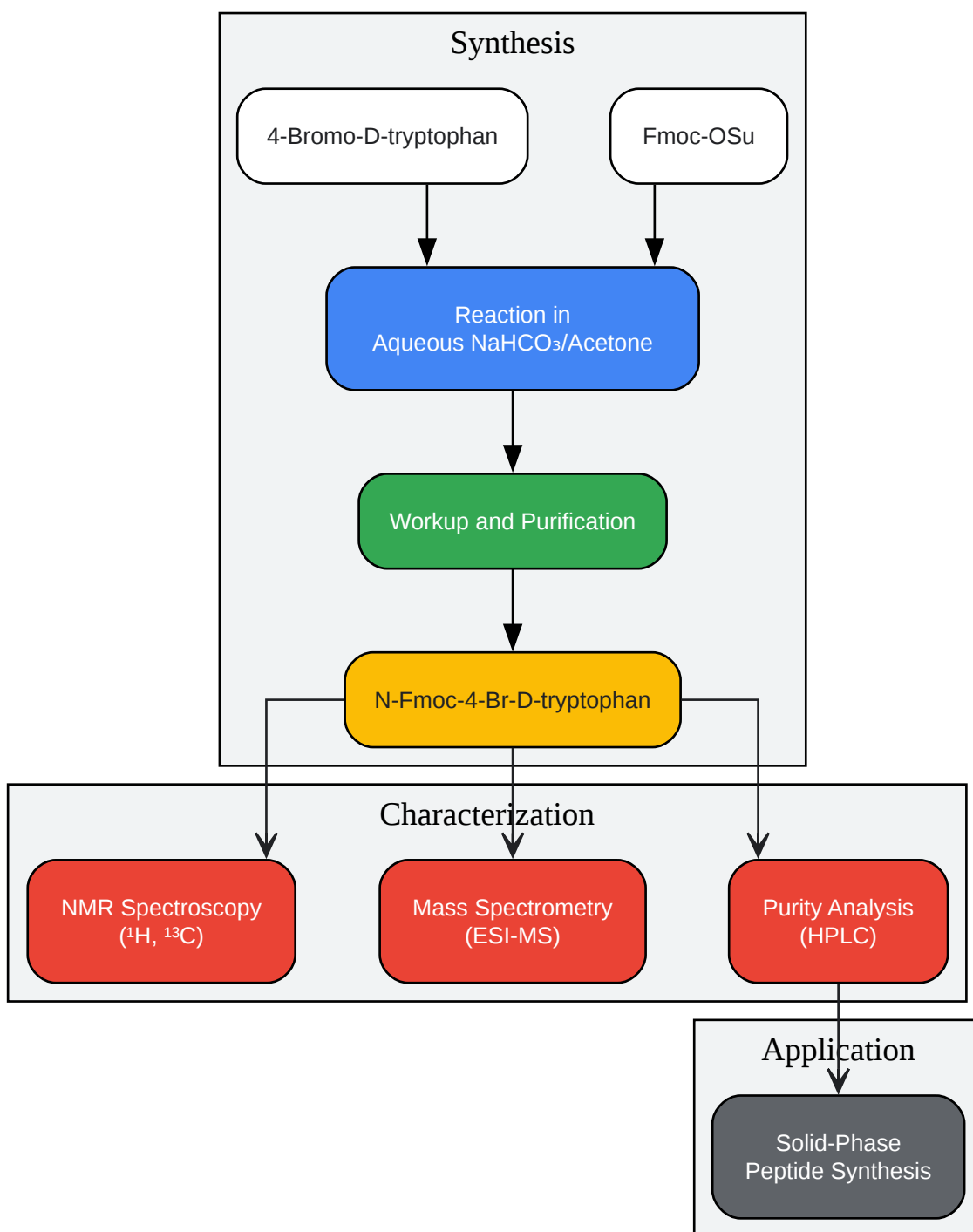
- Dissolve 4-Bromo-D-tryptophan (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
- In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.
- Slowly add the Fmoc-OSu solution to the 4-Bromo-D-tryptophan solution with vigorous stirring at room temperature.
- Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the acetone under reduced pressure.
- Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.
- Acidify the aqueous layer to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography.

Spectroscopic Characterization

- NMR Spectroscopy: Dissolve the purified product in deuterated dimethyl sulfoxide (DMSO- d_6). Record 1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Mass Spectrometry: Analyze the purified product using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to confirm the molecular weight and observe characteristic fragmentation patterns.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of **N-Fmoc-4-Br-D-tryptophan**, a crucial step prior to its application in solid-phase peptide synthesis.



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Caption: Workflow for **N-Fmoc-4-Br-D-tryptophan** synthesis and analysis.

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